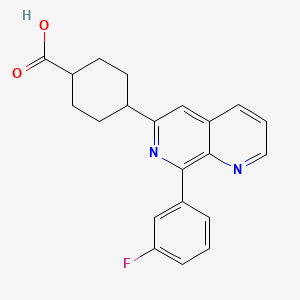

PDE4-IN-11

Description

Properties

IUPAC Name |

4-[8-(3-fluorophenyl)-1,7-naphthyridin-6-yl]cyclohexane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19FN2O2/c22-17-5-1-3-15(11-17)20-19-16(4-2-10-23-19)12-18(24-20)13-6-8-14(9-7-13)21(25)26/h1-5,10-14H,6-9H2,(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWVBOPKUSVZZPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C2=NC(=C3C(=C2)C=CC=N3)C4=CC(=CC=C4)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

880466-44-4 | |

| Record name | 4-(8-(3-Fluorophenyl)(1,7)naphthyridin6-yl)-trans-cyclohexanecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0880466444 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(8-(3-FLUOROPHENYL)(1,7)NAPHTHYRIDIN6-YL)-TRANS-CYCLOHEXANECARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZL6XTZ7R7K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Genesis of a New Anti-Inflammatory Agent: A Technical Guide to the Discovery and Synthesis of Phosphodiesterase-4 (PDE4) Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphodiesterase-4 (PDE4) has emerged as a pivotal therapeutic target for a spectrum of inflammatory diseases, including chronic obstructive pulmonary disease (COPD), psoriasis, and psoriatic arthritis.[1] As a key enzyme in the inflammatory cascade, PDE4 is responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP), a critical second messenger that modulates the activity of various inflammatory cells and mediators.[2] Inhibition of PDE4 elevates intracellular cAMP levels, thereby suppressing the inflammatory response. This technical guide provides a comprehensive overview of the discovery and synthesis of a new generation of PDE4 inhibitors, exemplified by the journey from target identification to the development of potent and selective compounds. This document details the core methodologies, presents key quantitative data for prominent inhibitors, and visualizes the intricate pathways and workflows involved in this critical area of drug discovery. While the specific compound "PDE4-IN-11" remains an internal or as-yet-undisclosed designation, this guide leverages publicly available data on well-characterized PDE4 inhibitors such as Roflumilast, Apremilast, and Crisaborole to illuminate the scientific journey.

The Discovery Engine: From Concept to Candidate

The discovery of novel PDE4 inhibitors is a multi-faceted process that begins with a deep understanding of the target's role in pathophysiology and culminates in the identification of a clinical candidate with a promising efficacy and safety profile.

Target Validation and High-Throughput Screening

The initial phase of any drug discovery program is the validation of the therapeutic target. The PDE4 enzyme family, with its four subtypes (PDE4A, PDE4B, PDE4C, and PDE4D), is predominantly expressed in immune and inflammatory cells, making it an attractive target for anti-inflammatory therapies.[3] High-throughput screening (HTS) of large compound libraries against recombinant human PDE4 enzymes is a common starting point to identify initial "hits." These assays typically measure the enzymatic activity of PDE4 in the presence of test compounds.

Lead Optimization and Structure-Activity Relationship (SAR) Studies

Once initial hits are identified, a rigorous lead optimization process commences. This involves the synthesis of numerous analogs and the systematic evaluation of their biological activity to establish a structure-activity relationship (SAR). The goal is to enhance potency, selectivity, and pharmacokinetic properties while minimizing off-target effects. For instance, the development of Roflumilast involved the incorporation of a cyclopropylmethoxy group, which significantly contributed to its efficacy.[2] SAR studies have also been crucial in optimizing the benzoxaborole scaffold of Crisaborole and the phthalimide (B116566) structure of Apremilast.[4]

Quantitative Analysis of Leading PDE4 Inhibitors

The potency and selectivity of PDE4 inhibitors are critical determinants of their therapeutic potential. The following tables summarize key quantitative data for some of the most well-characterized PDE4 inhibitors.

Table 1: In Vitro Inhibitory Activity of Selected PDE4 Inhibitors

| Compound | Target | IC50 (nM) | Cell-Based Assay | Reference |

| Roflumilast | PDE4B | 0.84 | Inhibition of LTB4 synthesis in human neutrophils | |

| PDE4D | 0.68 | |||

| Apremilast | PDE4 | 74 | Inhibition of TNF-α release from human PBMCs | |

| Crisaborole | PDE4 | 750 | - | |

| Compound 22 | PDE4B2 | 13 | LPS-induced pulmonary neutrophilia in mice | |

| Compound 23 | PDE4B | 7.3 | LPS-induced TNF-α production | |

| Compound 31 | PDE4B | 0.42 | PMA-induced mouse ear edema | |

| LASSBio-448 (34) | PDE4A | 500 | - | |

| PDE4D | 700 | - |

Table 2: In Vivo Efficacy of Selected PDE4 Inhibitors

| Compound | Animal Model | Dose | Route of Administration | Efficacy | Reference |

| Apremilast | Collagen-induced arthritis (mouse) | 5 and 25 mg/kg | Intraperitoneal | Reduction of clinical and histopathologic signs of arthritis | |

| Roflumilast | Tobacco smoke-induced lung inflammation (mouse) | 5 mg/kg/day | - | Significant reduction of inflammatory cells in the lung | |

| Pde4-IN-5 | Imiquimod-induced psoriasis (mouse) | - | Topical | - |

Core Experimental Protocols

Reproducible and robust experimental protocols are the bedrock of successful drug discovery. The following sections detail the methodologies for key in vitro and in vivo assays used in the evaluation of PDE4 inhibitors.

In Vitro PDE4 Enzyme Inhibition Assay

This assay is fundamental to determining the direct inhibitory effect of a compound on PDE4 activity.

Principle: The assay measures the hydrolysis of the fluorescently labeled substrate, FAM-cAMP, by the PDE4 enzyme. Inhibition of the enzyme results in a higher fluorescence polarization signal.

Protocol:

-

Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform serial dilutions to create a concentration gradient.

-

Assay Plate Setup: Add the diluted test compound, positive control (e.g., Rolipram), or DMSO (vehicle control) to the wells of a 384-well plate.

-

Enzyme Addition: Add a solution of diluted recombinant human PDE4 enzyme to each well, except for the "no enzyme" control wells.

-

Incubation: Incubate the plate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.

-

Enzymatic Reaction: Initiate the reaction by adding the FAM-cAMP substrate solution to all wells. Incubate for 60 minutes at room temperature, protected from light.

-

Detection: Stop the reaction and add a binding agent. Measure fluorescence polarization using a suitable plate reader.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Cell-Based Assay for TNF-α Inhibition

This assay assesses the anti-inflammatory effect of a compound by measuring the inhibition of TNF-α release from stimulated immune cells.

Principle: Lipopolysaccharide (LPS) stimulates human peripheral blood mononuclear cells (PBMCs) to release the pro-inflammatory cytokine TNF-α. A PDE4 inhibitor will suppress this release.

Protocol:

-

Cell Preparation: Isolate human PBMCs from whole blood. Resuspend the cells in complete RPMI-1640 medium.

-

Cell Seeding: Seed the PBMCs into a 96-well plate.

-

Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Add the diluted compound or vehicle control to the respective wells and pre-incubate for 1 hour.

-

LPS Stimulation: Add LPS solution to each well to a final concentration of 100 ng/mL.

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

TNF-α Measurement: Collect the cell supernatant and measure the concentration of TNF-α using an ELISA kit.

-

Data Analysis: Calculate the percentage of inhibition of TNF-α release for each compound concentration and determine the IC50 value.

In Vivo Model: LPS-Induced Pulmonary Inflammation in Mice

This model is widely used to evaluate the anti-inflammatory potential of compounds in the context of acute lung injury.

Protocol:

-

Animal Acclimatization: Acclimate male C57BL/6 mice for at least one week before the experiment.

-

Treatment Groups: Divide the mice into groups: vehicle control, LPS challenge only, and test compound + LPS challenge at various doses.

-

Dosing: Administer the test compound or vehicle via a suitable route (e.g., oral gavage) 1 hour before the LPS challenge.

-

LPS Challenge: Anesthetize the mice and administer LPS via intranasal or intratracheal instillation.

-

Sample Collection: At a predetermined time point (e.g., 6 or 24 hours) after LPS administration, euthanize the mice and collect bronchoalveolar lavage (BAL) fluid and lung tissue.

-

Analysis: Perform cell counts in the BAL fluid to quantify inflammatory cell infiltration. Measure cytokine levels in the BAL fluid and conduct histological analysis of the lung tissue.

-

Data Analysis: Compare the inflammatory parameters between the different treatment groups to assess the efficacy of the test compound.

Visualizing the Science: Pathways and Processes

Diagrams are essential for conveying complex biological and chemical information in a clear and concise manner. The following visualizations were created using the DOT language of Graphviz.

Caption: The PDE4 signaling pathway and the mechanism of action of PDE4 inhibitors.

Caption: A typical workflow for the discovery of a novel PDE4 inhibitor.

Caption: A representative synthetic route for the PDE4 inhibitor Roflumilast.

Conclusion

The discovery and synthesis of PDE4 inhibitors represent a significant advancement in the treatment of inflammatory diseases. The journey from target identification to a clinically effective drug is a testament to the power of integrated medicinal chemistry, pharmacology, and clinical science. While the specific identity of "this compound" remains to be publicly disclosed, the principles and methodologies outlined in this technical guide provide a robust framework for understanding the development of this important class of therapeutic agents. Continued research into the nuances of PDE4 biology, particularly the roles of its different isoforms, will undoubtedly pave the way for the discovery of even more selective and effective inhibitors with improved safety profiles.

References

Target Validation of PDE4-IN-11 in Psoriasis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phosphodiesterase 4 (PDE4) is a well-established therapeutic target for a variety of inflammatory conditions due to its critical role in modulating cyclic adenosine (B11128) monophosphate (cAMP) levels within immune cells.[1][2][3][4] Inhibition of PDE4 leads to an increase in intracellular cAMP, which in turn downregulates the inflammatory response.[1] This guide provides a comprehensive overview of the target validation for a novel PDE4 inhibitor, PDE4-IN-11, in the context of psoriasis, a chronic inflammatory skin disease. This document outlines the core signaling pathways, detailed experimental protocols for target validation, and representative data presented for clarity and comparative analysis.

Introduction to PDE4 and Psoriasis

Psoriasis is a chronic autoimmune disorder characterized by hyperproliferation of keratinocytes and infiltration of immune cells into the skin, leading to the formation of erythematous, scaly plaques. The pathogenesis of psoriasis involves a complex interplay of various immune cells, including T cells, dendritic cells, and macrophages, and the pro-inflammatory cytokines they produce, such as tumor necrosis factor-alpha (TNF-α), interleukin-17 (IL-17), and IL-23.

PDE4 is the predominant phosphodiesterase expressed in most immune cells, where it hydrolyzes cAMP to its inactive form, 5'-AMP. Elevated cAMP levels have a broad range of anti-inflammatory effects, including the suppression of pro-inflammatory cytokine production and the promotion of anti-inflammatory mediators. The therapeutic rationale for using PDE4 inhibitors in psoriasis is to restore immune homeostasis by elevating intracellular cAMP levels in key immune cell populations. Several PDE4 inhibitors, such as apremilast, have been successfully approved for the treatment of psoriasis and psoriatic arthritis.

Signaling Pathways in Psoriasis and the Role of PDE4

The inflammatory cascade in psoriasis is driven by signaling pathways that are modulated by cAMP levels. Understanding these pathways is crucial for the target validation of this compound.

Target Validation Strategy for this compound

A multi-tiered approach is essential for the robust target validation of this compound in psoriasis. This involves biochemical assays, cell-based functional assays, and in vivo models.

Experimental Protocols and Data Presentation

Biochemical Assays: Target Engagement and Potency

Objective: To determine the in vitro potency and selectivity of this compound against PDE4 enzymes.

Methodology: PDE4 Enzyme Inhibition Assay

-

Enzyme Source: Recombinant human PDE4 isoforms (PDE4A, PDE4B, PDE4C, and PDE4D) are used.

-

Assay Principle: A fluorescence polarization (FP)-based assay is employed. A fluorescently labeled cAMP derivative is used as a substrate. PDE4-mediated hydrolysis of this substrate leads to a decrease in fluorescence polarization.

-

Procedure:

-

A reaction mixture containing assay buffer, fluorescent cAMP substrate, and purified PDE4 enzyme is prepared.

-

This compound is serially diluted and added to the reaction mixture.

-

The reaction is incubated at room temperature for 60 minutes.

-

Fluorescence polarization is measured using a plate reader.

-

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a four-parameter logistic equation.

Table 1: In Vitro Inhibitory Potency of this compound against PDE4 Isoforms

| Compound | PDE4A IC50 (nM) | PDE4B IC50 (nM) | PDE4C IC50 (nM) | PDE4D IC50 (nM) |

| This compound | 15.2 | 5.8 | 25.1 | 8.3 |

| Apremilast | 110 | 13 | 120 | 54 |

Cell-Based Assays: Functional Response in Relevant Cell Types

Objective: To assess the ability of this compound to modulate cAMP levels and cytokine production in human immune cells.

Methodology: cAMP Accumulation Assay in Human PBMCs

-

Cell Source: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donors.

-

Procedure:

-

PBMCs are pre-incubated with various concentrations of this compound or vehicle control.

-

cAMP production is stimulated with forskolin.

-

Cells are lysed, and intracellular cAMP levels are quantified using a competitive enzyme immunoassay (EIA).

-

-

Data Analysis: The half-maximal effective concentration (EC50) for cAMP accumulation is determined.

Methodology: Cytokine Inhibition Assay in LPS-stimulated PBMCs

-

Cell Source: Human PBMCs.

-

Procedure:

-

PBMCs are pre-treated with this compound or vehicle.

-

Inflammation is induced by stimulation with lipopolysaccharide (LPS).

-

After 24 hours, the supernatant is collected, and the concentration of TNF-α is measured by ELISA.

-

-

Data Analysis: The IC50 for TNF-α inhibition is calculated.

Table 2: Cellular Activity of this compound in Human PBMCs

| Compound | cAMP EC50 (nM) | TNF-α Inhibition IC50 (nM) |

| This compound | 22.5 | 18.7 |

| Apremilast | 150 | 77 |

In Vivo Models: Preclinical Efficacy in a Psoriasis Model

Objective: To evaluate the therapeutic efficacy of this compound in a preclinical model of psoriasis.

Methodology: Imiquimod (B1671794) (IMQ)-Induced Psoriasis-like Skin Inflammation in Mice

-

Animal Model: BALB/c mice are treated daily with a topical application of imiquimod cream on the shaved back skin to induce a psoriasis-like phenotype.

-

Treatment: Mice are orally administered with this compound, vehicle, or a positive control (e.g., apremilast) daily.

-

Efficacy Readouts:

-

Psoriasis Area and Severity Index (PASI) score: Skin redness, scaling, and thickness are scored daily.

-

Ear thickness: Measured daily as an indicator of inflammation.

-

Histology: Skin biopsies are collected at the end of the study for H&E staining to assess epidermal thickness and immune cell infiltration.

-

Cytokine analysis: Skin homogenates are analyzed for the levels of pro-inflammatory cytokines (e.g., IL-17, IL-23) by ELISA or multiplex assay.

-

Table 3: Efficacy of this compound in the IMQ-Induced Psoriasis Mouse Model

| Treatment Group | Mean PASI Score (Day 7) | Ear Thickness Increase (mm, Day 7) | Epidermal Thickness (µm) | Skin IL-17 Level (pg/mg protein) |

| Vehicle | 8.5 ± 0.7 | 0.25 ± 0.03 | 120 ± 15 | 150 ± 25 |

| This compound (30 mg/kg) | 3.2 ± 0.5 | 0.11 ± 0.02 | 45 ± 8 | 55 ± 10 |

| Apremilast (30 mg/kg) | 4.1 ± 0.6 | 0.14 ± 0.03 | 58 ± 10 | 70 ± 12 |

*p < 0.05 compared to vehicle

Conclusion

The comprehensive target validation of this compound demonstrates its potential as a potent and effective therapeutic agent for psoriasis. The in vitro data confirms its high affinity for PDE4 enzymes, leading to a robust increase in intracellular cAMP and subsequent inhibition of pro-inflammatory cytokine production in human immune cells. Furthermore, the significant efficacy observed in the preclinical psoriasis model provides a strong rationale for advancing this compound into further clinical development. This guide provides the foundational framework and experimental methodologies essential for the continued investigation and validation of novel PDE4 inhibitors in the context of inflammatory diseases.

References

PDE4-IN-11 and TNFα Secretion Inhibition: A Technical Guide

Disclaimer: No publicly available data was found for a specific compound designated "PDE4-IN-11". This technical guide is therefore based on the well-established principles of phosphodiesterase-4 (PDE4) inhibition and utilizes data from representative, well-characterized PDE4 inhibitors to illustrate the core concepts, experimental methodologies, and expected outcomes for a compound in this class.

Executive Summary

Phosphodiesterase 4 (PDE4) is a pivotal enzyme in the regulation of inflammatory processes, primarily through its degradation of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). The inhibition of PDE4 has become a cornerstone of therapeutic strategies for various inflammatory diseases, owing to its significant impact on reducing the production of pro-inflammatory cytokines, most notably Tumor Necrosis Factor α (TNFα). This guide offers a detailed examination of the mechanism of action of PDE4 inhibitors, their effect on TNFα secretion, and comprehensive experimental protocols for their evaluation. While specific data for "this compound" is not available, this document leverages data from extensively studied PDE4 inhibitors to provide a thorough understanding of the principles and techniques relevant to the investigation of any novel PDE4 inhibitor.

Introduction to PDE4 and Its Role in Inflammation

The phosphodiesterase (PDE) superfamily consists of 11 distinct enzyme families that hydrolyze the cyclic nucleotides cAMP and cyclic guanosine (B1672433) monophosphate (cGMP)[1]. The PDE4 family, comprising four subtypes (PDE4A, PDE4B, PDE4C, and PDE4D), is highly specific for the hydrolysis of cAMP[2][3]. These enzymes are predominantly expressed in immune cells such as T-cells, monocytes, macrophages, and neutrophils, as well as in the central nervous system[4][5].

By converting cAMP into its inactive metabolite, 5'-AMP, PDE4 is a critical regulator of intracellular cAMP concentrations. Lower levels of intracellular cAMP are generally associated with a pro-inflammatory cellular state. Conversely, an increase in intracellular cAMP exerts broad anti-inflammatory effects, including the suppression of pro-inflammatory cytokine synthesis and the promotion of anti-inflammatory cytokine release.

Mechanism of Action: How PDE4 Inhibition Suppresses TNFα Secretion

The principal mechanism through which PDE4 inhibitors reduce TNFα secretion is by increasing intracellular levels of cAMP. This accumulation of cAMP activates downstream signaling cascades, with Protein Kinase A (PKA) being a primary effector.

The activation of PKA leads to the phosphorylation and subsequent modulation of a variety of transcription factors and other proteins integral to the inflammatory response. The key pathways by which elevated cAMP levels inhibit the production of TNFα include:

-

Post-transcriptional Regulation: Increased cAMP has been demonstrated to inhibit the translation of TNFα mRNA into protein, a mechanism that can occur independently of changes at the transcriptional level.

-

Modulation of Transcription Factors: The cAMP-PKA signaling pathway can interfere with the activity of Nuclear Factor-kappa B (NF-κB), a master regulator of the gene expression of many pro-inflammatory cytokines, including TNFα.

-

Inhibition of the MAPK Pathway: PDE4 inhibitors can induce the expression of Mitogen-Activated Protein Kinase (MAPK) Phosphatase-1 (MKP-1). MKP-1, in turn, dephosphorylates and inactivates p38 MAPK, a critical kinase involved in the signaling cascade that leads to TNFα production.

-

Upregulation of Anti-inflammatory Cytokines: An increase in intracellular cAMP can also stimulate the production of anti-inflammatory cytokines, such as Interleukin-10 (IL-10), which can exert an inhibitory effect on TNFα synthesis.

Signaling Pathway Diagram

Caption: A simplified signaling cascade illustrating how PDE4 inhibition elevates cAMP, leading to PKA activation and subsequent multifaceted inhibition of TNFα production and secretion.

Quantitative Data on the Activity of PDE4 Inhibitors

The potency of a PDE4 inhibitor is typically characterized by its half-maximal inhibitory concentration (IC50) against the PDE4 enzyme and its effectiveness in inhibiting TNFα secretion in cellular-based assays. The tables below provide a summary of representative data for several well-known PDE4 inhibitors.

Table 1: Enzymatic Inhibitory Activity of Representative PDE4 Inhibitors

| Compound | PDE4 Subtype | IC50 (nM) | Reference |

| Rolipram | PDE4B | ~2 | |

| Roflumilast | PDE4B | 0.84 | |

| Roflumilast | PDE4D | 0.68 | |

| Apremilast | Not specified | 74 | |

| FCPR16 | PDE4D | 39 |

Table 2: Inhibition of TNFα Secretion by Representative PDE4 Inhibitors in Cellular Assays

| Compound | Cell Type | Stimulant | IC50 (nM) | Reference | | :--- | :--- | :--- | :--- | | Rolipram | Human Monocytes | LPS | 40 | | | Rolipram | J774 Macrophages | LPS | 25.9 | | | Apremilast | Human Monocytes | LPS | 55 | | | Apremilast | Human PBMCs | LPS | 7.7 | | | Roflumilast | Human Macrophages | LPS | Not specified, but effective | |

Detailed Experimental Protocols

The following sections provide detailed protocols for key in vitro experiments designed to characterize a novel PDE4 inhibitor such as this compound.

PDE4 Enzyme Inhibition Assay

This biochemical assay is designed to determine the direct inhibitory effect of a test compound on the catalytic activity of a purified PDE4 enzyme.

Experimental Workflow Diagram

Caption: A step-by-step workflow for the determination of the IC50 value of a PDE4 inhibitor against the purified enzyme.

Materials:

-

Purified recombinant human PDE4 enzyme (a specific isoform such as PDE4B or PDE4D is recommended)

-

Assay Buffer (e.g., Tris-HCl containing MgCl2)

-

cAMP substrate

-

This compound or other test inhibitor

-

A detection system for AMP, such as an enzyme-linked immunosorbent assay (ELISA) kit

-

96-well microplates

Procedure:

-

Prepare a series of dilutions of this compound in the assay buffer. A common starting concentration range is from 1 nM to 10 µM.

-

In a 96-well plate, add the assay buffer, the various dilutions of this compound, and the purified PDE4 enzyme.

-

Pre-incubate this mixture for a brief period (e.g., 10-15 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding a predetermined concentration of cAMP to every well.

-

Incubate the plate at 37°C for a set amount of time (e.g., 30-60 minutes).

-

Terminate the reaction as per the instructions of the detection kit.

-

Quantify the amount of AMP produced in each well.

-

Calculate the percentage of inhibition for each concentration of this compound in relation to a vehicle control.

-

To determine the IC50 value, plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the resulting data to a sigmoidal dose-response curve.

Cellular TNFα Secretion Assay

This cell-based assay is used to measure the capacity of a PDE4 inhibitor to suppress the release of TNFα from immune cells that have been stimulated with an inflammatory agent like Lipopolysaccharide (LPS).

Experimental Workflow Diagram

Caption: A representative workflow for evaluating the efficacy of a PDE4 inhibitor in mitigating TNFα secretion from stimulated immune cells.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs) or a suitable cell line (e.g., THP-1 monocytes)

-

Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS)

-

Lipopolysaccharide (LPS) derived from E. coli

-

This compound or other test inhibitor

-

A commercially available kit for TNFα detection, such as ELISA, Homogeneous Time-Resolved Fluorescence (HTRF), or AlphaLISA

-

96-well cell culture plates

Procedure:

-

Isolate PBMCs from fresh human whole blood or maintain THP-1 cells in culture using standard cell culture techniques.

-

Seed the cells into a 96-well plate at a suitable density (for instance, 2 x 10^5 cells per well) and give them time to adhere.

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Pre-treat the cells with the various dilutions of this compound or a vehicle control for 1 hour at 37°C in a CO2 incubator.

-

Induce TNFα production by stimulating the cells with an optimal concentration of LPS (e.g., 1 µg/mL).

-

Incubate the plates for an adequate period, which can range from 4 to 24 hours.

-

Following the incubation, centrifuge the plates and carefully aspirate the cell culture supernatant.

-

Quantify the concentration of TNFα in the collected supernatant using a commercial ELISA, HTRF, or AlphaLISA kit, adhering to the manufacturer's protocol.

-

Calculate the percentage of TNFα inhibition for each concentration of the inhibitor, relative to the LPS-stimulated vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the concentration of the inhibitor.

Conclusion

PDE4 inhibitors constitute a powerful class of anti-inflammatory compounds with a well-elucidated mechanism of action that revolves around the elevation of intracellular cAMP. This increase in cAMP leads to the robust suppression of TNFα secretion from immune cells, which is a key factor in the pathology of many inflammatory disorders. The experimental protocols outlined in this guide provide a solid foundation for the characterization of new PDE4 inhibitors. Although specific data for "this compound" is not publicly available, the principles and methodologies described here are universally applicable for the preclinical assessment of any compound that targets the PDE4 enzyme for the purpose of inhibiting TNFα. Continued research into novel compounds in this class holds considerable potential for the creation of new and more effective treatments for a broad spectrum of inflammatory conditions.

References

- 1. An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]

- 3. benchchem.com [benchchem.com]

- 4. PDE4 inhibitor - Wikipedia [en.wikipedia.org]

- 5. Clinical Implication of Phosphodiesterase-4-Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Immunosuppressive Properties of Phosphodiesterase 4 (PDE4) Inhibitors

Disclaimer: Information regarding a specific phosphodiesterase 4 (PDE4) inhibitor designated "PDE4-IN-11" is not available in the current scientific literature. This guide provides a comprehensive overview of the immunosuppressive effects of the broader class of PDE4 inhibitors, drawing upon established research with representative compounds. The data and protocols presented herein are illustrative of the expected effects of a potent and selective PDE4 inhibitor.

Introduction

Phosphodiesterase 4 (PDE4) is a critical enzyme family in the regulation of inflammatory and immune responses.[1][2] As the predominant PDE isozyme in immune cells—including T lymphocytes, monocytes, macrophages, and neutrophils—it has emerged as a key therapeutic target for a multitude of inflammatory and autoimmune diseases.[3][4] PDE4 enzymes specifically hydrolyze the second messenger cyclic adenosine (B11128) monophosphate (cAMP), converting it to its inactive form, 5'-adenosine monophosphate (5'-AMP).[5] Inhibition of PDE4 blocks this degradation, leading to an accumulation of intracellular cAMP. This elevation in cAMP activates downstream signaling pathways, primarily involving Protein Kinase A (PKA) and the Exchange protein activated by cAMP (Epac), which culminates in a potent and broad-spectrum immunosuppressive effect. This guide details the core mechanisms, quantitative effects on immune function, and key experimental methodologies used to characterize the immunosuppressive properties of PDE4 inhibitors.

Core Mechanism of Action

The primary mechanism of action for PDE4 inhibitors is the competitive inhibition of the PDE4 enzyme's catalytic site. This prevents the breakdown of cAMP, leading to its intracellular accumulation. The subsequent signaling cascade has profound effects on immune cell function:

-

PKA Activation: Elevated cAMP activates PKA, which then phosphorylates various downstream targets.

-

CREB Phosphorylation: A key target of PKA is the cAMP-response element binding protein (CREB).

-

Modulation of Gene Transcription: Phosphorylated CREB (pCREB) translocates to the nucleus and modulates the transcription of numerous genes, leading to the suppression of pro-inflammatory cytokine production (e.g., TNF-α, IL-12, IL-23) and the potential enhancement of anti-inflammatory cytokines like IL-10.

This signaling pathway is central to the anti-inflammatory and immunomodulatory effects observed with PDE4 inhibition across various immune cell types.

Caption: Core signaling pathway of PDE4 inhibition.

Quantitative Data on Immunosuppressive Effects

The immunosuppressive activity of PDE4 inhibitors is quantified by their ability to inhibit the production of pro-inflammatory cytokines and other mediators from various immune cells. The half-maximal inhibitory concentration (IC50) is a standard metric.

Table 1: Inhibition of TNF-α Production by Representative PDE4 Inhibitors

| Compound | Cell Type | Stimulus | IC50 (nM) | Reference |

|---|---|---|---|---|

| Roflumilast | Human Monocytes | LPS | ~0.8 | |

| Apremilast | Human PBMCs | LPS | 2-10 | |

| Rolipram | Human PBMCs | Superantigen | ~100 |

| Cilomilast | Human Dendritic Cells | CD40L | Not specified, but effective | |

Table 2: Inhibition of Other Cytokines and Immune Responses

| Compound | Cell Type/Model | Effect Measured | Result | Reference |

|---|---|---|---|---|

| Rolipram | Human Dendritic Cells | IL-12p70 Production | 37-70% inhibition | |

| Apremilast | Human T-cells | IL-2, IFN-γ Production | Inhibition | |

| Rolipram | Human Basophils | IL-4, IL-13 Production | Significant inhibition | |

| Various | Eosinophils | Superoxide generation, chemotaxis | Inhibition |

| Rolipram | Collagen-Induced Arthritis (Mouse) | IL-12 Production | Inhibition | |

Experimental Protocols

Detailed methodologies are crucial for assessing the immunosuppressive properties of PDE4 inhibitors.

Protocol 1: In Vitro PDE4 Enzyme Inhibition Assay

Objective: To determine the direct inhibitory activity of a compound on purified PDE4 enzyme and calculate its IC50 value.

Methodology:

-

Enzyme Source: Recombinant human PDE4 (specific isoforms like PDE4B or PDE4D can be used) is purified.

-

Reaction Mixture: A reaction buffer is prepared, typically containing Tris-HCl, MgCl₂, and a known concentration of cAMP as the substrate.

-

Compound Incubation: The test compound (e.g., this compound) is added to the reaction mixture at a range of concentrations.

-

Reaction Initiation: The reaction is started by adding the purified PDE4 enzyme and incubated at 37°C for a defined period.

-

Termination and Detection: The reaction is stopped, and the amount of AMP produced (or remaining cAMP) is quantified. This can be done using various methods, including radioisotope assays, fluorescence polarization, or HPLC-based methods.

-

Data Analysis: The percentage of enzyme inhibition is calculated for each compound concentration relative to a vehicle control. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Protocol 2: Cellular Cytokine Release Assay (Human PBMCs)

Objective: To measure the effect of a PDE4 inhibitor on the production of pro-inflammatory cytokines from primary human immune cells.

Methodology:

-

Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from fresh human blood using Ficoll-Paque density gradient centrifugation.

-

Cell Culture: PBMCs are seeded in 96-well plates at a density of approximately 1x10⁶ cells/mL in a suitable culture medium (e.g., RPMI-1640 with 10% FBS).

-

Compound Treatment: The PDE4 inhibitor is added to the wells at various concentrations. A vehicle control (e.g., DMSO) is also included. Cells are typically pre-incubated with the compound for 30-60 minutes.

-

Stimulation: Cells are stimulated to produce cytokines using an inflammatory agent such as Lipopolysaccharide (LPS) (e.g., 100 ng/mL) or anti-CD3/CD28 antibodies for T-cell specific stimulation.

-

Incubation: The plates are incubated for 18-24 hours at 37°C in a 5% CO₂ incubator.

-

Supernatant Collection: After incubation, the plates are centrifuged, and the cell-free supernatant is collected and stored at -80°C.

-

Cytokine Quantification: The concentration of specific cytokines (e.g., TNF-α, IL-12) in the supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead-based immunoassay (e.g., Luminex).

-

Viability Assay: A cell viability assay (e.g., MTT or trypan blue exclusion) is performed on the remaining cells to ensure that the observed cytokine inhibition is not due to cytotoxicity.

Caption: Workflow for a cellular cytokine release assay.

Protocol 3: In Vivo Model - Collagen-Induced Arthritis (CIA) in Mice

Objective: To evaluate the therapeutic efficacy of a PDE4 inhibitor in a preclinical model of rheumatoid arthritis.

Methodology:

-

Animal Model: DBA/1J mice, which are susceptible to CIA, are typically used.

-

Induction of Arthritis:

-

Primary Immunization: Mice are immunized at the base of the tail with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA).

-

Booster Immunization: Approximately 21 days later, a booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) is administered.

-

-

Treatment: Once clinical signs of arthritis (e.g., paw swelling, redness) appear, mice are randomized into treatment groups. The PDE4 inhibitor is administered daily (e.g., via oral gavage) at one or more dose levels. A vehicle control group is included.

-

Clinical Assessment: Disease progression is monitored regularly (e.g., 3 times per week) by scoring the severity of arthritis in each paw based on a standardized scale (e.g., 0-4). A cumulative clinical score is calculated for each animal. Paw thickness is also measured using calipers.

-

Terminal Analysis: At the end of the study (e.g., day 35-42), animals are euthanized.

-

Histopathology: Hind paws are collected, fixed, decalcified, and stained (e.g., with H&E, Safranin O) to assess inflammation, pannus formation, and cartilage/bone erosion.

-

Biomarker Analysis: Blood serum is collected to measure levels of inflammatory cytokines (e.g., TNF-α, IL-6) and anti-collagen antibodies.

-

Conclusion

The inhibition of phosphodiesterase 4 is a well-validated and potent strategy for achieving broad immunosuppression. By elevating intracellular cAMP in key immune cells, PDE4 inhibitors effectively downregulate the production of a wide array of pro-inflammatory cytokines and mediators that drive the pathology of many autoimmune and inflammatory disorders. The quantitative data and established experimental protocols outlined in this guide provide a foundational framework for the characterization and development of novel PDE4 inhibitors for therapeutic use.

References

The Differential Roles of PDE4B and PDE4D Isoforms: A Technical Guide for Researchers

An In-depth Examination of Phosphodiesterase 4B and 4D Isoforms in Cellular Signaling, Disease Pathogenesis, and as Therapeutic Targets.

This technical guide provides a comprehensive overview of the distinct roles of phosphodiesterase 4B (PDE4B) and phosphodiesterase 4D (PDE4D) isoforms for researchers, scientists, and drug development professionals. By regulating the intracellular levels of the second messenger cyclic AMP (cAMP), these enzymes play critical roles in a multitude of cellular processes. Understanding the specific functions and subcellular localization of PDE4B and PDE4D isoforms is paramount for the development of targeted therapies with improved efficacy and reduced side effects.

Introduction to PDE4B and PDE4D

The PDE4 family of enzymes specifically hydrolyzes cAMP, a key signaling molecule involved in diverse physiological responses to external stimuli like hormones, neurotransmitters, and light.[1][2] Mammals express four PDE4 genes: PDE4A, PDE4B, PDE4C, and PDE4D, which give rise to over 20 different protein variants through alternative splicing and the use of multiple promoters.[3][4] These isoforms share a highly conserved catalytic domain but possess unique N-terminal regions that dictate their intracellular localization and regulatory properties.[5] This subcellular compartmentalization allows for the precise spatiotemporal control of cAMP signaling, enabling a single second messenger to orchestrate a wide array of cellular outcomes.

PDE4B and PDE4D are of particular interest due to their significant involvement in inflammatory and neurological processes. Altered activity of PDE4B has been linked to schizophrenia, bipolar disorder, and dopamine-related behaviors, while also playing a role in modulating cognition and inflammatory responses. PDE4D is recognized for its fundamental role in cognitive processes, learning, memory consolidation, and has also been implicated in cancer development.

Quantitative Data on PDE4B and PDE4D

The following tables summarize key quantitative data related to the inhibitory activity of various compounds against PDE4B and PDE4D isoforms, providing a comparative view for drug development professionals.

| Compound | Target Isoform(s) | IC50 Value | Reference |

| Roflumilast | PDE4B | 0.8 nM | |

| Roflumilast | PDE4B, PDE4D | IC50 = 0.84 nM (PDE4B), 0.68 nM (PDE4D) | |

| Apremilast | Pan-PDE4 | IC50 = 74 nM | |

| Crisaborole | Pan-PDE4 | IC50 = 490 nM | |

| Zatomilast | PDE4D | IC50 = 8 nM | |

| Orismilast | PDE4B, PDE4D | IC50 = 6-16 nM (PDE4B), 3-9 nM (PDE4D) | |

| Compound 22 | PDE4B2 | IC50 = 13 nM (433-fold selectivity over PDE4D2) | |

| Compound 23 | PDE4B | IC50 = 7.3 nM | |

| BC54 | PDE4A, PDE4B, PDE4D | IC50 = 50-110 nM | |

| PDE4-IN-10 | PDE4B | 7.01 μM |

Signaling Pathways Involving PDE4B and PDE4D

PDE4B and PDE4D are integral components of several key signaling pathways, primarily through their regulation of cAMP levels. The accumulation of cAMP leads to the activation of Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac).

The Canonical cAMP/PKA Signaling Pathway

The canonical pathway involves the activation of adenylyl cyclase by Gs-protein coupled receptors (GPCRs), leading to the synthesis of cAMP. Elevated cAMP levels activate PKA, which in turn phosphorylates a multitude of downstream targets, including transcription factors like cAMP-response element-binding protein (CREB), leading to changes in gene expression. PDE4B and PDE4D act as crucial negative regulators of this pathway by degrading cAMP, thus terminating the signal.

PDE4B and Inflammatory Signaling

In inflammatory cells, PDE4B plays a critical role in regulating the production of both pro- and anti-inflammatory cytokines. By degrading cAMP, PDE4B can influence the activity of transcription factors such as NF-κB. Inhibition of PDE4B leads to increased cAMP, activation of PKA and Epac, which can ultimately suppress the production of pro-inflammatory cytokines like TNF-α and increase the production of anti-inflammatory cytokines like IL-10.

PDE4D and Neuronal Signaling

In the central nervous system, PDE4D isoforms are crucial for regulating cAMP signaling involved in neuronal plasticity, learning, and memory. Different PDE4D isoforms are localized to specific subcellular compartments, such as near β-adrenergic receptors or in the nucleus, allowing for precise control over cAMP-mediated transcriptional responses essential for cognitive function.

Experimental Protocols

Detailed methodologies are crucial for the accurate study of PDE4B and PDE4D isoforms. Below are protocols for key experiments.

In Vitro PDE4 Enzyme Activity Assay (Fluorescence Polarization)

This protocol outlines a common method to measure the inhibitory activity of compounds against PDE4 enzymes.

Principle: The assay is based on the change in fluorescence polarization (FP) of a fluorescently labeled cAMP substrate (e.g., FAM-cAMP). When the substrate is intact, it rotates rapidly, resulting in low FP. Upon hydrolysis by PDE4, the smaller fluorescent product tumbles slower when bound to a binding agent, leading to a higher FP signal.

Materials:

-

Purified recombinant PDE4B or PDE4D enzyme

-

FAM-cAMP substrate

-

Assay Buffer (e.g., Tris-HCl, MgCl2, pH 7.5)

-

Test compounds (e.g., PDE4 inhibitors) dissolved in DMSO

-

Binding Agent (specific for the cleaved substrate)

-

384-well black microplates

-

Fluorescence polarization plate reader

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in assay buffer to the final desired concentrations.

-

Enzyme Preparation: Dilute the purified PDE4 enzyme to the working concentration in cold assay buffer.

-

Assay Reaction:

-

Add 2.5 µL of diluted test compound or DMSO (vehicle control) to the wells of the 384-well plate.

-

Add 5 µL of diluted PDE4 enzyme solution to each well.

-

Incubate at room temperature for 15 minutes to allow for inhibitor binding.

-

Initiate the reaction by adding 2.5 µL of FAM-cAMP substrate solution.

-

Incubate for 60 minutes at room temperature, protected from light.

-

-

Detection:

-

Stop the reaction by adding 5 µL of the Binding Agent solution.

-

Incubate for 30 minutes at room temperature.

-

Read the fluorescence polarization on a plate reader.

-

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Assay for cAMP Measurement

This protocol describes a method to measure changes in intracellular cAMP levels in response to PDE4 inhibition.

Principle: This assay typically uses a competitive immunoassay format (e.g., ELISA or HTRF) to quantify cAMP levels in cell lysates.

Materials:

-

Cell line expressing PDE4B or PDE4D (e.g., HEK293, U937)

-

Cell culture medium and supplements

-

Test compounds (PDE4 inhibitors)

-

Adenylyl cyclase activator (e.g., Forskolin)

-

Cell lysis buffer

-

cAMP assay kit (e.g., ELISA-based)

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate and culture until they reach the desired confluency.

-

Compound Treatment:

-

Wash the cells with serum-free medium.

-

Add the test compounds at various concentrations and incubate for 30-60 minutes.

-

-

cAMP Stimulation:

-

Add Forskolin to stimulate cAMP production and incubate for 15-30 minutes.

-

-

Cell Lysis:

-

Aspirate the medium and lyse the cells according to the cAMP assay kit protocol.

-

-

cAMP Measurement:

-

Perform the cAMP measurement using the assay kit and a plate reader.

-

-

Data Analysis: Determine the effect of the test compounds on cAMP accumulation and calculate EC50 values if applicable.

Conclusion

The distinct subcellular localization and regulatory mechanisms of PDE4B and PDE4D isoforms underscore their specialized roles in cellular signaling. This compartmentalization provides a compelling rationale for the development of isoform-selective inhibitors to achieve targeted therapeutic effects while minimizing off-target side effects. A thorough understanding of their involvement in specific signaling pathways and the application of robust experimental protocols are essential for advancing drug discovery efforts in areas such as inflammatory diseases, neurological disorders, and oncology. This guide serves as a foundational resource for researchers dedicated to unraveling the complexities of PDE4 signaling and translating these insights into novel therapeutic strategies.

References

- 1. PDE4B Gene: Function, Roles in Health & Disease, and Drug Discovery [learn.mapmygenome.in]

- 2. PDE4B - Wikipedia [en.wikipedia.org]

- 3. PDE4D and PDE4B Function in Distinct Subcellular Compartments in Mouse Embryonic Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PDE4D phosphorylation: A coincidence detector integrating multiple signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phosphodiesterase 4B: Master Regulator of Brain Signaling - PMC [pmc.ncbi.nlm.nih.gov]

The Core of Intracellular cAMP Regulation: A Technical Guide to PDE4 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of phosphodiesterase-4 (PDE4) inhibitors in the regulation of intracellular cyclic adenosine (B11128) monophosphate (cAMP). By providing a comprehensive overview of the underlying molecular mechanisms, quantitative data on key inhibitors, detailed experimental protocols, and visual representations of signaling pathways and workflows, this guide serves as an essential resource for professionals in the field of drug discovery and development.

Introduction: The cAMP Signaling Pathway and the Role of PDE4

Cyclic AMP is a ubiquitous second messenger that plays a pivotal role in mediating a vast array of cellular responses to extracellular stimuli. The intracellular concentration of cAMP is meticulously controlled by the balance between its synthesis by adenylyl cyclases and its degradation by phosphodiesterases (PDEs). The PDE4 family of enzymes, which is specific for the hydrolysis of cAMP, is predominantly expressed in immune, inflammatory, and neuronal cells. This strategic expression profile makes PDE4 a prime therapeutic target for a multitude of inflammatory and neurological disorders.[1][2]

Inhibition of PDE4 blocks the degradation of cAMP, leading to its intracellular accumulation.[2] This elevation in cAMP levels subsequently activates downstream effector molecules, primarily Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (EPAC), which in turn modulate a cascade of signaling events that ultimately suppress pro-inflammatory responses and promote anti-inflammatory processes.[1]

Mechanism of Action of PDE4 Inhibitors

Selective PDE4 inhibitors exert their therapeutic effects by competitively binding to the active site of the PDE4 enzyme. This binding event prevents the hydrolysis of cAMP to the inactive 5'-AMP, resulting in an accumulation of intracellular cAMP.[2] The four PDE4 subtypes (PDE4A, PDE4B, PDE4C, and PDE4D) exhibit distinct tissue distribution and play different roles in cellular signaling. The development of subtype-selective inhibitors is an ongoing area of research aimed at improving therapeutic efficacy and reducing side effects.

The increased intracellular cAMP levels trigger a cascade of anti-inflammatory responses, including:

-

Suppression of pro-inflammatory cytokine production: Elevated cAMP inhibits the release of key inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-2 (B1167480) (IL-2), IL-12, and IL-23.

-

Upregulation of anti-inflammatory cytokines: Increased cAMP can lead to the production of anti-inflammatory cytokines like IL-10.

-

Modulation of immune cell function: PDE4 inhibitors can suppress the activity of various immune cells, including T cells, neutrophils, and macrophages.

Quantitative Data on Key PDE4 Inhibitors

The following tables summarize the quantitative data for several well-characterized PDE4 inhibitors, providing a comparative overview of their potency and effects.

Table 1: In Vitro Potency of Selected PDE4 Inhibitors (IC50 and Ki Values)

| Inhibitor | PDE4 Isoform | IC50 (nM) | Ki (nM) | Reference(s) |

| Roflumilast | PDE4 (general) | 0.7 | N/A | |

| PDE4B | 0.84 | N/A | ||

| PDE4D | 0.68 | N/A | ||

| Apremilast | PDE4 (general) | 140 | N/A | |

| PDE4 (isozymes) | No marked selectivity | N/A | ||

| Crisaborole | PDE4 (general) | 750 | N/A | |

| Rolipram | PDE4A | 3 | ~2 (HARBS) | |

| PDE4B | 130 | ~200 (LARBS) | ||

| PDE4D | 240 | N/A |

N/A: Not Available in the searched sources. HARBS: High-Affinity Rolipram Binding Site. LARBS: Low-Affinity Rolipram Binding Site.

Table 2: Cellular Activity of Selected PDE4 Inhibitors

| Inhibitor | Cell Type | Assay | Effect | Concentration | Reference(s) |

| Roflumilast | SKOV3 (ovarian cancer cells) | cAMP Measurement | Increased intracellular cAMP | Treatment with Roflumilast | |

| Murine CD4+ T cells | Proliferation Assay | Reduced proliferation | 1 µM | ||

| Apremilast | Human PBMCs | Cytokine Release | Inhibition of TNF-α, IFN-γ, IL-2, IL-12, IL-23 | Not specified | |

| Rolipram | HepG2 (hepatoma cells) | cAMP Measurement | Marked increase in intracellular cAMP | 10 µM | |

| Hippocampus (in vivo) | cAMP Measurement | 204% increase in cAMP | 3 mg/kg | ||

| U937 (monocytic cells) | CREB Phosphorylation | Dose-dependent increase | High affinity: ~1 nM, Low affinity: ~120 nM |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of PDE4 inhibitors.

In Vitro PDE4 Enzyme Activity Assay (Fluorescence Polarization)

Objective: To determine the in vitro potency (IC50) of a test compound against a specific PDE4 isoform.

Principle: This assay is based on the change in fluorescence polarization (FP) of a fluorescently labeled cAMP substrate upon enzymatic cleavage by PDE4. The small, rapidly rotating substrate has a low FP value. When hydrolyzed by PDE4, the resulting labeled AMP binds to a larger binding agent, slowing its rotation and increasing the FP signal. An inhibitor will prevent this change.

Protocol:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

-

Assay Plate Setup: In a 384-well plate, add the diluted test compound, a positive control inhibitor (e.g., rolipram), and a DMSO vehicle control.

-

Enzyme Addition: Add the purified recombinant PDE4 enzyme to all wells except the "no enzyme" control. Incubate for 15 minutes at room temperature.

-

Enzymatic Reaction: Initiate the reaction by adding a fluorescently labeled cAMP substrate (e.g., FAM-cAMP). Incubate for 60 minutes at room temperature, protected from light.

-

Detection: Stop the reaction by adding a binding agent that specifically binds to the hydrolyzed product. Incubate for 30 minutes at room temperature.

-

Data Acquisition: Measure the fluorescence polarization using a suitable plate reader.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

Cellular cAMP Measurement Assay (HTRF)

Objective: To measure the effect of a PDE4 inhibitor on intracellular cAMP levels in a cell-based assay.

Principle: Homogeneous Time-Resolved Fluorescence (HTRF) is a competitive immunoassay. Intracellular cAMP produced by cells competes with a d2-labeled cAMP tracer for binding to a Europium cryptate-labeled anti-cAMP antibody. An increase in cellular cAMP leads to a decrease in the FRET signal.

Protocol:

-

Cell Culture: Seed a suitable cell line (e.g., HEK293) in a microplate and culture overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of the PDE4 inhibitor for 30-60 minutes.

-

Adenylyl Cyclase Stimulation: Stimulate the cells with an adenylyl cyclase activator, such as forskolin, to induce cAMP production.

-

Cell Lysis and Detection: Lyse the cells and add the HTRF assay reagents (cAMP-d2 and anti-cAMP-cryptate). Incubate for 60 minutes at room temperature.

-

Data Acquisition: Measure the HTRF signal using a compatible microplate reader.

-

Data Analysis: Generate a standard curve using known concentrations of cAMP. Calculate the intracellular cAMP concentration for each sample based on the standard curve and plot the dose-response curve for the inhibitor.

FRET-Based cAMP Biosensor Assay

Objective: To visualize and quantify real-time changes in intracellular cAMP levels in living cells upon treatment with a PDE4 inhibitor.

Principle: This method utilizes a genetically encoded biosensor, often based on the Exchange Protein directly Activated by cAMP (Epac), flanked by two fluorescent proteins (e.g., CFP and YFP). In the absence of cAMP, the sensor is in a "closed" conformation, allowing for Förster Resonance Energy Transfer (FRET) between the fluorescent proteins. Upon cAMP binding, the sensor undergoes a conformational change, separating the fluorescent proteins and reducing FRET.

Protocol:

-

Cell Transfection: Transfect the target cells with a plasmid encoding the FRET-based cAMP biosensor. Allow for protein expression (typically 24-48 hours).

-

Cell Imaging Setup: Plate the transfected cells in a suitable imaging dish. Mount the dish on a fluorescence microscope equipped for FRET imaging.

-

Baseline Measurement: Acquire baseline FRET images of the cells before treatment.

-

Inhibitor Treatment: Add the PDE4 inhibitor at the desired concentration to the cells.

-

Time-Lapse Imaging: Acquire a time-lapse series of FRET images to monitor the change in the FRET ratio over time.

-

Data Analysis: Quantify the FRET ratio in individual cells or regions of interest. The change in the FRET ratio is proportional to the change in intracellular cAMP concentration.

Cytokine Release Assay (ELISA)

Objective: To assess the anti-inflammatory effect of a PDE4 inhibitor by measuring its impact on cytokine production from immune cells.

Protocol:

-

Cell Isolation and Culture: Isolate primary immune cells, such as peripheral blood mononuclear cells (PBMCs), and culture them in appropriate media.

-

Compound Treatment: Pre-treat the cells with various concentrations of the PDE4 inhibitor for 1 hour.

-

Cell Stimulation: Stimulate the cells with a pro-inflammatory agent, such as lipopolysaccharide (LPS), to induce cytokine production.

-

Incubation: Incubate the cells for an appropriate period (e.g., 18-24 hours) to allow for cytokine secretion.

-

Supernatant Collection: Collect the cell culture supernatants.

-

Cytokine Quantification: Measure the concentration of specific cytokines (e.g., TNF-α) in the supernatants using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

Data Analysis: Calculate the percentage of inhibition of cytokine release for each inhibitor concentration relative to the stimulated vehicle control and determine the IC50 value.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts in PDE4 inhibitor research.

Caption: The cAMP signaling pathway and the mechanism of PDE4 inhibition.

Caption: A typical experimental workflow for PDE4 inhibitor drug discovery.

Caption: Logical relationship from PDE4 inhibition to therapeutic effect.

Conclusion

PDE4 inhibitors represent a significant class of therapeutic agents with broad applications in the treatment of inflammatory and neurological diseases. Their well-defined mechanism of action, centered on the elevation of intracellular cAMP, provides a clear rationale for their therapeutic effects. This technical guide has provided a comprehensive overview of the core principles of intracellular cAMP regulation by PDE4 inhibitors, supported by quantitative data, detailed experimental protocols, and clear visual aids. This information is intended to empower researchers, scientists, and drug development professionals to advance the discovery and development of novel and improved PDE4-targeted therapies.

References

Methodological & Application

Application Notes and Protocols for PDE4-IN-11 In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphodiesterase 4 (PDE4) is a critical enzyme in the cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway, primarily responsible for the hydrolysis and subsequent inactivation of cAMP. As a key regulator of intracellular cAMP levels, PDE4 plays a significant role in modulating inflammatory responses, making it a prime therapeutic target for a variety of inflammatory and neurological disorders. PDE4-IN-11 is a potent quinoline-based inhibitor of PDE4. These application notes provide detailed protocols for the in vitro characterization of this compound, including enzyme inhibition and cell-based assays, to facilitate research and drug development efforts.

Data Presentation

The inhibitory activity of this compound and other reference compounds against the PDE4 enzyme is summarized below. This data is crucial for comparing the potency of this compound with established PDE4 inhibitors.

| Compound | Target | IC50 (nM) | Assay Type | Reference |

| This compound | PDE4 | 0.06 | Enzymatic | [1] |

| Roflumilast | PDE4B | 0.84 | Enzymatic | [1] |

| Roflumilast | PDE4D | 0.68 | Enzymatic | [1] |

| Apremilast | PDE4 | 74 | Enzymatic | |

| Rolipram | PDE4 | 110 | Cell-based (U937 cells) | |

| Crisaborole | PDE4B | 49 | Enzymatic |

Signaling Pathway

The following diagram illustrates the central role of PDE4 in the cAMP signaling cascade. Inhibition of PDE4 by molecules such as this compound leads to an accumulation of intracellular cAMP, which in turn activates Protein Kinase A (PKA) and other downstream effectors, ultimately resulting in an anti-inflammatory response.

Caption: The cAMP signaling pathway and the inhibitory action of this compound.

Experimental Protocols

PDE4 Enzyme Inhibition Assay (Fluorescence Polarization)

This protocol describes a method to determine the in vitro potency (IC50) of this compound against a purified recombinant human PDE4 enzyme using a fluorescence polarization (FP) based assay.

Materials:

-

Purified recombinant human PDE4 enzyme (e.g., PDE4B1, PDE4D2)

-

FAM-labeled cAMP substrate

-

PDE Assay Buffer (e.g., 10 mM Tris-HCl pH 7.2, 10 mM MgCl2, 1 mM DTT)

-

Binding Agent (for detection of phosphate)

-

This compound (and other test compounds)

-

DMSO

-

384-well black, low-volume plates

-

Fluorescence polarization plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM. Further dilute the compounds in PDE Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.

-

Enzyme Preparation: Dilute the purified PDE4 enzyme to the desired concentration in cold PDE Assay Buffer. The optimal enzyme concentration should be determined empirically to achieve a robust signal window.

-

Assay Reaction:

-

Add 5 µL of the diluted this compound or vehicle (DMSO in assay buffer) to the wells of the 384-well plate.

-

Add 10 µL of the diluted PDE4 enzyme solution to each well.

-

Incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding 5 µL of the FAM-labeled cAMP substrate solution.

-

Incubate the plate for 60 minutes at room temperature, protected from light.

-

-

Detection:

-

Stop the enzymatic reaction by adding 10 µL of the Binding Agent solution.

-

Incubate for an additional 30 minutes at room temperature to allow for signal stabilization.

-

Read the fluorescence polarization on a compatible plate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Cell-Based Intracellular cAMP Measurement Assay

This protocol outlines a method to assess the functional activity of this compound by measuring its effect on intracellular cAMP levels in a relevant cell line.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs) or a suitable cell line (e.g., U937, HEK293)

-

Cell culture medium

-

This compound

-

Forskolin (B1673556) (or another adenylyl cyclase activator)

-

Cell lysis buffer

-

cAMP detection kit (e.g., TR-FRET, ELISA)

-

96-well cell culture plates

-

Plate reader compatible with the chosen detection kit

Procedure:

-

Cell Culture and Seeding: Culture the cells under standard conditions. Seed the cells into a 96-well plate at an appropriate density and allow them to adhere overnight if necessary.

-

Compound Treatment:

-

Prepare serial dilutions of this compound in cell culture medium.

-

Pre-treat the cells with various concentrations of this compound or vehicle for 30-60 minutes at 37°C.

-

-

cAMP Stimulation:

-

Stimulate the cells with a pre-determined concentration of forskolin to induce cAMP production.

-

Incubate for 15-30 minutes at 37°C.

-

-

Cell Lysis and cAMP Measurement:

-

Lyse the cells according to the protocol provided with the cAMP assay kit.

-

Measure the intracellular cAMP concentration using the chosen detection method and a compatible plate reader.

-

-

Data Analysis:

-

Generate a standard curve using the cAMP standards provided in the kit.

-

Calculate the cAMP concentration in each sample based on the standard curve.

-

Plot the cAMP concentration against the inhibitor concentration to determine the dose-dependent effect of this compound.

-

Experimental Workflow Diagram

The following diagram provides a visual representation of the general workflow for characterizing a novel PDE4 inhibitor like this compound.

Caption: A typical experimental workflow for the characterization of a novel PDE4 inhibitor.

References

Application Notes and Protocols for Cell-Based Assays of PDE4-IN-11 Activity

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for cell-based assays to determine the activity of PDE4-IN-11, a phosphodiesterase 4 (PDE4) inhibitor. The protocols described herein are essential for characterizing the potency and cellular effects of this compound.

Phosphodiesterase 4 (PDE4) is a key enzyme family responsible for the hydrolysis of cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger in various cellular signaling pathways.[1] Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn modulates a wide range of cellular processes, including inflammation and immune responses.[2][3] PDE4 inhibitors are therefore of significant interest as potential therapeutics for inflammatory diseases such as chronic obstructive pulmonary disease (COPD), asthma, and psoriasis.[1][4]

This document outlines two primary cell-based assay methodologies to assess the activity of this compound: a direct measurement of intracellular cAMP levels and a downstream functional assay measuring the inhibition of tumor necrosis factor-alpha (TNF-α) production.

Key Concepts and Signaling Pathway

The fundamental mechanism of action for a PDE4 inhibitor like this compound is to block the catalytic site of the PDE4 enzyme. This prevention of cAMP degradation results in its intracellular accumulation. Elevated cAMP levels activate downstream effectors such as Protein Kinase A (PKA) and Exchange Protein Activated by cAMP (EPAC). The activation of the cAMP/PKA/CREB (cAMP-response element-binding protein) pathway leads to a broad spectrum of anti-inflammatory effects, including the suppression of pro-inflammatory mediators.

Protocol 1: Intracellular cAMP Measurement Assay

This protocol details the measurement of intracellular cAMP levels in a human cell line (e.g., HEK293) using a Homogeneous Time-Resolved Fluorescence (HTRF) assay. Forskolin (B1673556), an adenylyl cyclase activator, is used to stimulate cAMP production.

Materials

-

HEK293 cells (or other suitable cell line expressing PDE4)

-

Cell culture medium (e.g., DMEM) with supplements

-

Forskolin

-

This compound

-

HTRF cAMP assay kit

-

HTRF-compatible microplate reader

Experimental Workflow

Procedure

-

Cell Seeding: Seed HEK293 cells in a suitable microplate and culture overnight.

-

Compound Treatment: Prepare serial dilutions of this compound. Pre-treat the cells with the test compound or vehicle for a specified time (e.g., 30 minutes).

-

Stimulation: Stimulate the cells with forskolin to induce cAMP production.

-

Cell Lysis: Lyse the cells as per the HTRF assay kit manufacturer's instructions.

-

HTRF Reagent Addition: Add the HTRF reagents (cAMP-d2 and anti-cAMP-cryptate) to the cell lysate.

-

Incubation: Incubate the plate at room temperature in the dark.

-

Data Acquisition: Measure the HTRF signal using a compatible microplate reader.

-

Data Analysis: Calculate the HTRF ratio and determine the cAMP concentration from a standard curve. Plot the cAMP concentration against the this compound concentration to determine the IC50 value.

Data Presentation

| Compound | IC50 (nM) for cAMP Accumulation |

| This compound | [Insert Value] |

| Roflumilast (Control) | [Insert Value] |

Protocol 2: TNF-α Production Inhibition Assay in Human PBMCs

This assay evaluates the anti-inflammatory effect of this compound by measuring its ability to inhibit the production of TNF-α in human peripheral blood mononuclear cells (PBMCs) stimulated with lipopolysaccharide (LPS).

Materials

-

Human PBMCs

-

RPMI-1640 medium with supplements

-

Lipopolysaccharide (LPS)

-

This compound

-

Human TNF-α ELISA kit

-

ELISA plate reader

Experimental Workflow

Procedure

-

PBMC Isolation: Isolate PBMCs from healthy donor whole blood using density gradient centrifugation.

-

Cell Plating: Plate the PBMCs in a microplate.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound or a vehicle control for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) to induce the production of TNF-α.

-

Incubation: Incubate the cells for 18-24 hours at 37°C in a CO₂ incubator.

-

Supernatant Collection: Collect the cell culture supernatants.

-

TNF-α Measurement: Measure the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit, following the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of inhibition of TNF-α production for each concentration of this compound and determine the IC50 value.

Data Presentation

| Compound | IC50 (nM) for TNF-α Inhibition |

| This compound | [Insert Value] |

| Roflumilast (Control) | [Insert Value] |

Alternative and High-Throughput Assays

For high-throughput screening (HTS), more advanced cell-based assays have been developed. One such method utilizes a stably transfected cell line co-expressing a constitutively active G-protein-coupled receptor (GPCR) to drive cAMP production and a cyclic nucleotide-gated (CNG) cation channel as a biosensor. The activity of PDE4 inhibitors can be measured by changes in membrane potential detected by a fluorescent dye.

Another common approach for assessing cAMP pathway activation is the use of a reporter gene assay. These assays typically involve transfecting cells with a plasmid containing a luciferase reporter gene under the control of a cAMP response element (CRE). Inhibition of PDE4 leads to an increase in cAMP, which activates CREB, leading to the expression of luciferase. The luminescent signal is then proportional to the level of PDE4 inhibition.

These methods offer alternatives to the direct measurement of cAMP and can be adapted for HTS applications to identify novel PDE4 inhibitors.

References

Application Notes and Protocols for PDE4 Inhibitors in Preclinical COPD Animal Models

These application notes provide an overview and detailed protocols for evaluating the efficacy of phosphodiesterase 4 (PDE4) inhibitors in animal models of Chronic Obstructive Pulmonary Disease (COPD). The information is intended for researchers, scientists, and drug development professionals working on novel therapeutics for inflammatory airway diseases.

Introduction

Chronic Obstructive Pulmonary Disease (COPD) is a progressive lung disease characterized by persistent airflow limitation and an enhanced chronic inflammatory response in the airways and the lungs to noxious particles or gases.[1] Phosphodiesterase 4 (PDE4) is a key enzyme in the inflammatory cascade, primarily expressed in immune and inflammatory cells.[2][3][4] By hydrolyzing cyclic adenosine (B11128) monophosphate (cAMP), PDE4 plays a crucial role in regulating a wide array of inflammatory responses.[3] Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses the activity of inflammatory cells and the production of pro-inflammatory mediators. This mechanism makes PDE4 a compelling therapeutic target for COPD.

Preclinical animal models are essential for evaluating the therapeutic potential of PDE4 inhibitors. Rodent models, particularly mice exposed to cigarette smoke, are widely used to mimic the key pathological features of human COPD, including lung inflammation, emphysema, and airway remodeling.

Preclinical Efficacy of PDE4 Inhibitors in a Murine Model of COPD

This section summarizes the quantitative data from a representative preclinical study evaluating a PDE4 inhibitor in a cigarette smoke-induced mouse model of COPD.

Table 1: Effect of a PDE4 Inhibitor on Inflammatory Cell Infiltration in Bronchoalveolar Lavage Fluid (BALF)

| Treatment Group | Total Cells (x10^5) | Macrophages (x10^5) | Neutrophils (x10^5) | Lymphocytes (x10^5) |

| Control (Air-Exposed) | 1.2 ± 0.2 | 1.1 ± 0.2 | 0.05 ± 0.01 | 0.05 ± 0.01 |

| COPD (Smoke-Exposed) | 5.8 ± 0.7 | 3.5 ± 0.5 | 2.0 ± 0.4 | 0.3 ± 0.1 |

| COPD + PDE4 Inhibitor | 2.5 ± 0.4# | 1.8 ± 0.3# | 0.5 ± 0.1# | 0.2 ± 0.05# |

*p < 0.05 compared to Control; #p < 0.05 compared to COPD. Data are presented as mean ± SEM.

Table 2: Effect of a PDE4 Inhibitor on Pro-inflammatory Cytokines in BALF (pg/mL)

| Treatment Group | TNF-α | IL-6 | IL-1β |

| Control (Air-Exposed) | 15 ± 3 | 20 ± 4 | 10 ± 2 |

| COPD (Smoke-Exposed) | 85 ± 12 | 110 ± 15 | 55 ± 8* |

| COPD + PDE4 Inhibitor | 30 ± 5# | 45 ± 7# | 25 ± 4# |

*p < 0.05 compared to Control; #p < 0.05 compared to COPD. Data are presented as mean ± SEM.

Experimental Protocols

Cigarette Smoke-Induced COPD Animal Model

This protocol describes the induction of COPD in mice through chronic exposure to cigarette smoke.

Materials:

-

C57BL/6 mice (8-10 weeks old)

-

Whole-body exposure chamber

-

Standard research cigarettes

-

Vacuum pump

Procedure:

-

Acclimatize mice for one week before the start of the experiment.

-

Place mice in the whole-body exposure chamber.

-

Expose the mice to the smoke of 5 cigarettes, 4 times a day, with a 30-minute smoke-free interval between each exposure. This is conducted 5 days a week for a total of 6 months for a chronic model.

-

The control group is exposed to filtered air under identical conditions.

-

Monitor the health of the animals daily.

Administration of PDE4 Inhibitor

Materials: